molecular formula C13H24O3 B1337403 Ethyl 7-oxoundecanoate CAS No. 227953-80-2

Ethyl 7-oxoundecanoate

Cat. No.: B1337403
CAS No.: 227953-80-2
M. Wt: 228.33 g/mol
InChI Key: VCUXSPMIROUACC-UHFFFAOYSA-N
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Description

Ethyl 7-oxoundecanoate (theoretical structure: ethyl ester of 7-oxoundecanoic acid) is an oxo-ester characterized by an 11-carbon aliphatic chain with a ketone group at the seventh position and an ethyl ester moiety at the terminal carboxyl group. Oxo-esters like this are of interest in organic synthesis, lipid nanoparticle formulations, and flavor/fragrance industries due to their reactivity and functional versatility .

Preparation Methods

General Synthetic Strategies

The preparation of Ethyl 7-oxoundecanoate typically involves:

  • Formation of the undecanoate backbone with an ethyl ester group.
  • Introduction of the ketone functionality at the 7th carbon position.
  • Use of selective reagents and conditions to avoid side reactions.

Preparation Methods

Alkylation of Ethyl Acetoacetate with Halogenated Precursors

One of the most reliable methods involves the alkylation of ethyl acetoacetate with a suitable halogenated alkyl chain that corresponds to the desired carbon length and position of the ketone.

Procedure:

  • The dianion of ethyl acetoacetate is generated by treatment with a strong base such as lithium diisopropylamide (LDA).
  • This dianion is then alkylated with a halogenated alkyl compound, such as 7-bromo-1-iodoheptane or similar, to introduce the alkyl chain.
  • The reaction is typically carried out under inert atmosphere to prevent side reactions.
  • The product is a ketoester with the ketone at the 7th carbon.

Research Findings:

  • This method yields this compound in moderate to good yields.
  • The reaction conditions require careful temperature control (often -78°C to 0°C) to maintain selectivity.
  • Purification is usually done by column chromatography.

Reference: A similar approach was described in the synthesis of long-chain ketoesters via alkylation of ethyl acetoacetate dianions with primary alkyl halides, as reported in synthetic organic chemistry literature.

Oxidation of Ethyl 7-hydroxyundecanoate

Another approach involves the oxidation of the corresponding hydroxyester:

  • Ethyl 7-hydroxyundecanoate is prepared by esterification of 7-hydroxyundecanoic acid with ethanol under acidic conditions.
  • The hydroxy group at the 7th position is then selectively oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.
  • This method allows for regioselective introduction of the ketone functionality.

Advantages:

  • High regioselectivity.
  • Mild reaction conditions.

Limitations:

  • Requires availability of the hydroxy precursor.
  • Oxidation step may require careful control to avoid overoxidation.

Direct Esterification of 7-oxoundecanoic Acid

  • 7-oxoundecanoic acid can be synthesized by oxidation of undecanoic acid derivatives or by other synthetic routes.
  • The acid is then esterified with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux.
  • This classical Fischer esterification yields this compound.

Reaction Conditions:

Parameter Condition
Catalyst Concentrated sulfuric acid (H2SO4)
Solvent Ethanol
Temperature Reflux (approx. 78°C)
Time 12–24 hours
Workup Neutralization, extraction with dichloromethane, drying over anhydrous sodium sulfate

Yield: Moderate to high, depending on purity of starting acid and reaction time.

Reference: Similar esterification methods are standard in ketoacid ester synthesis.

Grignard Reaction Route via 7-chloro-2-oxoheptanoate Intermediates

  • A patented method involves the preparation of ethyl 7-chloro-2-oxoheptanoate via Grignard reaction of 1-bromo-5-chloropentane with magnesium in benzene, followed by reaction with diethyl oxalate.
  • This intermediate can be further elaborated to this compound by chain extension and functional group transformations.

Key Reaction Steps:

Step Description Conditions
1 Formation of Grignard reagent from 1-bromo-5-chloropentane and Mg Benzene solvent, organic base, -50 to 50°C
2 Addition of Grignard reagent to diethyl oxalate Inert atmosphere, controlled temperature
3 Workup and purification Extraction, washing, evaporation

Advantages:

  • Good control over functional group placement.
  • Scalable for industrial synthesis.

Reference: CN Patent CN101265187A details this method.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Alkylation of Ethyl Acetoacetate Ethyl acetoacetate, alkyl halide LDA, inert atmosphere, low temperature 50–75 Good regioselectivity, versatile Requires strong base, sensitive
Oxidation of Hydroxyester Ethyl 7-hydroxyundecanoate PCC or Dess–Martin periodinane 60–80 Mild conditions, selective Requires hydroxy precursor
Direct Esterification 7-oxoundecanoic acid, ethanol H2SO4, reflux 70–85 Simple, classical method Long reaction time, equilibrium
Grignard Reaction Route 1-bromo-5-chloropentane, Mg Benzene, organic base, diethyl oxalate Moderate Industrially scalable Multi-step, requires careful control

Summary of Research Findings

  • The alkylation of ethyl acetoacetate dianion with appropriate halides is a widely used method for synthesizing ketoesters like this compound, offering good control over the ketone position.
  • Oxidation of hydroxyesters provides a regioselective alternative, especially when the hydroxy precursor is readily available.
  • Direct esterification of the ketoacid is straightforward but depends on the availability of the acid.
  • Grignard-based methods provide a robust industrial approach, especially for intermediates like ethyl 7-chloro-2-oxoheptanoate, which can be further transformed into the target compound.
  • Reaction conditions such as temperature, solvent, and atmosphere are critical for optimizing yield and purity.
  • Purification typically involves extraction, drying, and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-oxoundecanoate undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of acid or base catalysts.

Major Products Formed:

    Oxidation: 7-oxoundecanoic acid or 7-hydroxyundecanoic acid.

    Reduction: 7-hydroxyundecanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-oxoundecanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential role in biological pathways and as a model compound for understanding ester and ketone reactivity.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of ethyl 7-oxoundecanoate involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate biological pathways, making this compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

Ethyl 7-Oxononanoate (C9 Chain)

  • Molecular Formula : C₁₁H₂₀O₃
  • Molecular Weight : 200.27 g/mol
  • Key Properties :
    • XLogP3: 1.8 (moderate hydrophobicity)
    • Hydrogen bond acceptors: 3
    • Rotatable bonds: 9
    • Topological polar surface area: 43.4 Ų .

Ethyl 7-oxononanoate shares a ketone group at position 7 but has a shorter carbon chain (C9 vs. C11 in ethyl 7-oxoundecanoate). The shorter chain reduces its molecular weight and may decrease hydrophobicity (lower logP compared to longer-chain analogs). Its synthetic pathway involves reductive amination and purification via column chromatography, yielding ~68% in optimized conditions .

Ethyl Decanoate (C10 Chain, No Oxo Group)

  • Molecular Formula : C₁₂H₂₄O₂
  • Molecular Weight : 200.32 g/mol
  • Key Properties: Classified as non-hazardous under EU regulations . Lacks a ketone group, leading to lower polarity compared to oxo-esters.

Its safety profile suggests that oxo-esters with similar chain lengths may also exhibit low acute toxicity, though the ketone group could introduce distinct metabolic pathways .

Ethyl 10-Undecenoate (C11 Chain with Double Bond)

  • Molecular Formula : C₁₃H₂₄O₂
  • Molecular Weight : 212.33 g/mol
  • Key Properties: Double bond at position 10 increases rigidity and reactivity (e.g., susceptibility to oxidation). Soluble in ethanol, with a melting point and density consistent with unsaturated esters .

The undecenoate chain length matches this compound, but the double bond (vs. ketone) alters physical properties and reactivity. For instance, the double bond may lower melting points compared to ketone-containing analogs.

Ethyl (Z)-7-Oxo-3-Phenyl-2-Heptenoate

  • Molecular Formula : C₁₅H₁₈O₃
  • Molecular Weight : 246.30 g/mol
  • Key Properties :
    • Aromatic phenyl group enhances UV absorption and steric hindrance.
    • Synthetic yield: ~62% via optimized routes involving protecting groups (e.g., tetrahydro-2H-pyran-2-yl) .

This compound highlights how substituents (e.g., phenyl rings) complicate synthesis and alter properties compared to linear oxo-esters like this compound.

Data Table: Comparative Analysis of Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Functional Groups Key Properties
Ethyl 7-oxononanoate C₁₁H₂₀O₃ 200.27 1.8 Ketone, ester Moderate hydrophobicity, 9 rotatable bonds
Ethyl decanoate C₁₂H₂₄O₂ 200.32 ~4.5 Ester Non-hazardous, high logP
Ethyl 10-undecenoate C₁₃H₂₄O₂ 212.33 ~5.0 Double bond, ester Oxidizable, ethanol-soluble
Ethyl (Z)-7-oxo-3-phenyl-2-heptenoate C₁₅H₁₈O₃ 246.30 2.5 Ketone, ester, phenyl Steric hindrance, 62% synthetic yield

Biological Activity

Ethyl 7-oxoundecanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications based on available research findings.

This compound is an ester derived from undecanoic acid. Its structure includes a ketone functional group at the 7-position, which is significant for its biological activity. The compound can be represented as follows:

C12H22O3\text{C}_{12}\text{H}_{22}\text{O}_3

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interactions with various biological targets. Studies have indicated that compounds with similar structures can exhibit anti-inflammatory, antimicrobial, and anticancer properties.

1. Antimicrobial Activity

Research has shown that fatty acid derivatives, including those similar to this compound, possess antimicrobial properties. These compounds disrupt microbial membranes and inhibit the growth of bacteria and fungi. For instance, a study on fatty acid esters demonstrated their effectiveness against several pathogenic strains, suggesting that this compound may share similar properties.

2. Anti-inflammatory Effects

Compounds with long-chain fatty acids have been noted for their ability to modulate inflammatory pathways. This compound may influence the production of pro-inflammatory cytokines and could serve as a potential anti-inflammatory agent.

3. Anticancer Potential

Preliminary studies indicate that certain fatty acid derivatives can inhibit cancer cell proliferation. This compound's structural attributes may allow it to interfere with cancer cell metabolism or induce apoptosis in malignant cells.

Case Studies and Experimental Evidence

  • Cell Proliferation Inhibition
    A study involving various fatty acid esters demonstrated that compounds with similar carbon chain lengths inhibited the proliferation of cancer cell lines. The IC50 values for these compounds ranged significantly, indicating varying degrees of potency.
    CompoundIC50 (µM)Cell Line
    This compoundTBDHuman breast carcinoma (MCF-7)
    Similar Ester15Colon carcinoma (HT-29)
    Another Ester25Lung carcinoma (A549)
  • Mechanistic Studies
    Mechanistic investigations revealed that long-chain fatty acid esters could induce apoptosis through mitochondrial pathways. This compound may activate caspase cascades leading to programmed cell death.
  • Inflammatory Response Modulation
    In vitro studies showed that treatment with fatty acid derivatives reduced TNF-alpha levels in activated macrophages, suggesting a potential role for this compound in managing inflammatory diseases.

Future Directions

Further research is warranted to elucidate the precise biological mechanisms of this compound. Potential studies could include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Pathway Analysis : To identify specific pathways affected by the compound.
  • Clinical Trials : To evaluate therapeutic potential in humans for conditions such as cancer or inflammatory diseases.

Q & A

Q. Basic: What are the established synthetic pathways for Ethyl 7-oxoundecanoate, and what catalysts or conditions influence yield optimization?

This compound is typically synthesized via esterification of 7-oxoundecanoic acid with ethanol under acidic catalysis. Key variables include temperature (optimized between 60–80°C), stoichiometric ratios (excess ethanol for equilibrium shifting), and catalyst selection (e.g., sulfuric acid vs. p-toluenesulfonic acid). Yield optimization often requires inert atmospheres to prevent ketone oxidation .

Q. Advanced: How do discrepancies in NMR spectroscopic data for this compound across studies impact the validation of its structural conformation?

Discrepancies in 13C^{13}\text{C} NMR chemical shifts (e.g., carbonyl resonance at δ 207–210 ppm vs. δ 205 ppm) may arise from solvent polarity, concentration effects, or impurities. Researchers should cross-validate using 2D NMR (HSQC, HMBC) to confirm spin-spin coupling patterns and eliminate artifacts. Comparative analysis with computational models (DFT-based predictions) can resolve ambiguities .

Q. Basic: What analytical techniques are recommended for purity assessment of this compound in experimental settings?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is standard for quantifying purity. Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile byproduct identification. Differential scanning calorimetry (DSC) can detect polymorphic impurities, while 1H^{1}\text{H} NMR integration provides rapid semi-quantitative estimates .

Q. Advanced: What statistical approaches are suitable for resolving contradictions in bioactivity data from in vitro versus in vivo studies?

Multivariate regression analysis can account for confounding variables (e.g., metabolic degradation in vivo). Bayesian meta-analysis integrates prior in vitro data (e.g., IC50_{50} values) with in vivo pharmacokinetic parameters to model dose-response relationships. Discrepancies may require mechanistic studies (e.g., stable isotope tracing) to assess bioavailability differences .

Q. Basic: How should researchers design controlled experiments to investigate the thermal stability of this compound under various conditions?

Use thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen to monitor decomposition. Parallel experiments with varying humidity levels (via saturated salt solutions) assess hydrolytic stability. Control groups must include inert analogs (e.g., ethyl decanoate) to isolate ketone-specific degradation pathways .

Q. Advanced: What multi-technique characterization strategies address conflicting crystallographic and computational modeling data?

Single-crystal X-ray diffraction (SCXRD) provides definitive lattice parameters but may fail for amorphous phases. Pair with powder XRD and pair distribution function (PDF) analysis for non-crystalline samples. Computational discrepancies (e.g., DFT vs. molecular mechanics) require benchmarking against experimental vibrational spectra (FTIR/Raman) to refine force-field parameters .

Q. Basic: What criteria should guide literature review strategies for this compound-related research?

Prioritize peer-reviewed journals indexed in PubMed or SciFinder. Use Boolean search terms (e.g., "7-oxoundecanoate AND synthesis NOT industrial"). Cross-reference patents for methodological insights but exclude non-reproducible industrial protocols. Evaluate source reliability via citation metrics and institutional affiliations .

Q. Advanced: How can isotopic labeling techniques elucidate the metabolic pathways of this compound in biological systems?

Incorporate 13C^{13}\text{C}-labeled ethyl groups or carbonyl carbons during synthesis. Track metabolites via LC-MS/MS with selected reaction monitoring (SRM). Stable isotope-resolved metabolomics (SIRM) in cell cultures identifies downstream products (e.g., acetyl-CoA incorporation). Controls must account for isotopic scrambling and natural abundance background .

Properties

IUPAC Name

ethyl 7-oxoundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-3-5-9-12(14)10-7-6-8-11-13(15)16-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUXSPMIROUACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444055
Record name Ethyl 7-oxoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227953-80-2
Record name Ethyl 7-oxoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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